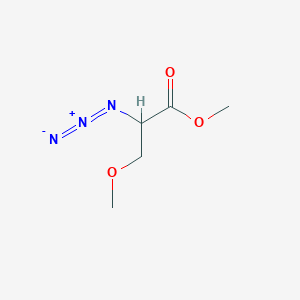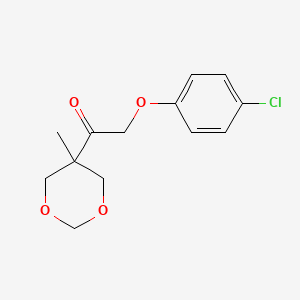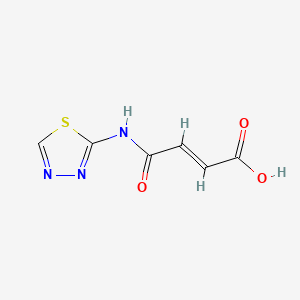
Hydroxylamine, O,O'-1,8-octanediylbis-
Overview
Description
Hydroxylamine, O,O’-1,8-octanediylbis- is a chemical compound with the formula C8H20N2O2 . It contains a total of 31 bonds, including 11 non-H bonds, 9 rotatable bonds, and 2 hydroxylamine(s) (aliphatic) . The molecule is composed of 32 atoms: 20 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of hydroxylamines, including Hydroxylamine, O,O’-1,8-octanediylbis-, involves various methods. One method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Other methods involve the use of transition-metal-catalyzed allylic substitutions .Molecular Structure Analysis
The molecular structure of Hydroxylamine, O,O’-1,8-octanediylbis- is characterized by its bond composition. It contains a total of 31 bonds, including 11 non-H bonds, 9 rotatable bonds, and 2 hydroxylamine(s) (aliphatic) .Chemical Reactions Analysis
Hydroxylamine, O,O’-1,8-octanediylbis- can undergo various chemical reactions. For instance, it can participate in O-alkylation and arylation reactions . It can also undergo reactions with various carbonyl compounds to give the corresponding α-functionalised products .Mechanism of Action
Mode of Action
Hydroxylamine and its derivatives are known to interact with various biological molecules, potentially altering their structure and function .
Biochemical Pathways
Hydroxylamine and its derivatives are known to participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Action Environment
Environmental factors such as temperature, ph, and the presence of other chemicals can significantly impact the action of a compound .
Advantages and Limitations for Lab Experiments
Hydroxylamine, O,O'-1,8-octanediylbis- has several advantages for lab experiments. It is a stable and easily accessible compound that can be used as a reducing agent in various reactions. However, its use is limited by its toxicity and its potential to cause oxidative stress and DNA damage.
Future Directions
There are several future directions for the use of hydroxylamine, O,O'-1,8-octanediylbis-. One potential application is in the synthesis of new pharmaceuticals with improved efficacy and reduced toxicity. Another potential application is in the development of new analytical methods for the detection of various functional groups in organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of hydroxylamine, O,O'-1,8-octanediylbis- and to develop strategies to mitigate its potential toxicity.
In conclusion, hydroxylamine, O,O'-1,8-octanediylbis- is a versatile compound that has been widely used in scientific research. Its use as a reducing agent in organic chemistry and in the synthesis of pharmaceuticals has been well established. However, its potential toxicity and its ability to cause oxidative stress and DNA damage highlight the need for further research to better understand its biochemical and physiological effects and to develop strategies to mitigate its potential toxicity.
Scientific Research Applications
Hydroxylamine, O,O'-1,8-octanediylbis- has been extensively used in scientific research. It has been used as a reducing agent in the synthesis of various pharmaceuticals such as anti-cancer drugs, anti-viral drugs, and anti-inflammatory drugs. It has also been used in the synthesis of organic compounds such as ketones, aldehydes, and esters.
Safety and Hazards
While specific safety and hazard information for Hydroxylamine, O,O’-1,8-octanediylbis- is not available, hydroxylamine in general is known to be a mutagenic and carcinogenic substance . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .
properties
IUPAC Name |
O-(8-aminooxyoctyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2/c9-11-7-5-3-1-2-4-6-8-12-10/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWLZTWKEDJOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCON)CCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604301 | |
| Record name | O,O'-Octane-1,8-diyldihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91219-69-1 | |
| Record name | O,O'-Octane-1,8-diyldihydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B1661372.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1661377.png)
![6-(dimethylamino)-2-[(E)-2-(4-methoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B1661378.png)







phosphanium iodide](/img/structure/B1661389.png)

